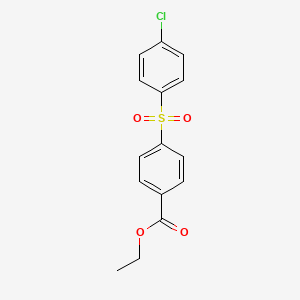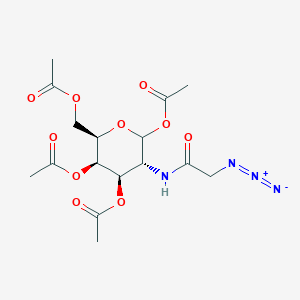
Ethyl 4-(4-chlorophenyl)sulfonylbenzoate
Overview
Description
Ethyl 4-(4-chlorophenyl)sulfonylbenzoate is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to an ethyl ester group. The unique structure of this compound makes it valuable in various fields, including pharmaceuticals, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chlorophenyl)sulfonylbenzoate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethyl 4-hydroxybenzoate in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-chlorobenzenesulfonyl chloride+ethyl 4-hydroxybenzoate→Ethyl 4-(4-chlorobenzene-1-sulfonyl)benzoate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)sulfonylbenzoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl group can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.
Nucleophilic Substitution: The chlorine atom in the 4-chlorobenzene moiety can be substituted by nucleophiles, leading to the formation of different derivatives.
Ester Hydrolysis: The ethyl ester group can undergo hydrolysis in the presence of acids or bases to form the corresponding carboxylic acid
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and sulfuric acid.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used.
Ester Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide are employed
Major Products
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Various substituted sulfonyl benzoates.
Ester Hydrolysis: 4-(4-chlorobenzene-1-sulfonyl)benzoic acid
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)sulfonylbenzoate is utilized in various scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of drugs with potential antibacterial, antiviral, and anticancer properties.
Material Science: The compound is used in the development of advanced materials with specific properties, such as enhanced thermal stability and mechanical strength.
Organic Synthesis: It acts as a building block for the synthesis of more complex organic molecules, facilitating the development of new chemical entities
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chlorophenyl)sulfonylbenzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 4-(4-chlorophenyl)sulfonylbenzoate can be compared with other similar compounds, such as:
Ethyl 4-(4-methylbenzenesulfonyl)benzoate: Similar structure but with a methyl group instead of a chlorine atom.
Ethyl 4-(4-bromobenzenesulfonyl)benzoate: Similar structure but with a bromine atom instead of a chlorine atom.
Ethyl 4-(4-nitrobenzenesulfonyl)benzoate: Similar structure but with a nitro group instead of a chlorine atom.
The uniqueness of this compound lies in its specific chemical properties imparted by the chlorine atom, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)sulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4S/c1-2-20-15(17)11-3-7-13(8-4-11)21(18,19)14-9-5-12(16)6-10-14/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLCKGRLTLGYAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20793922 | |
| Record name | Ethyl 4-(4-chlorobenzene-1-sulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20793922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65082-46-4 | |
| Record name | Ethyl 4-(4-chlorobenzene-1-sulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20793922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1401472.png)

![2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1401474.png)


![tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1401477.png)








